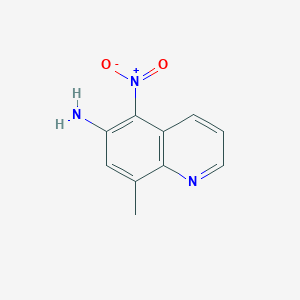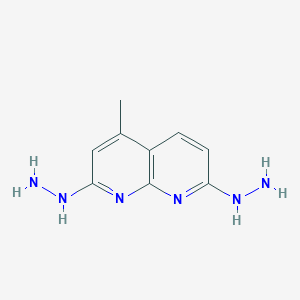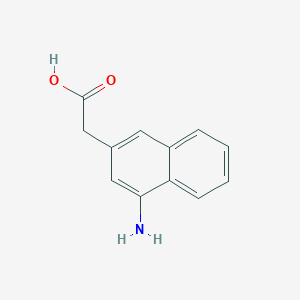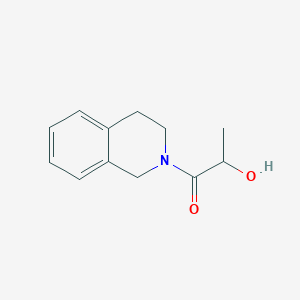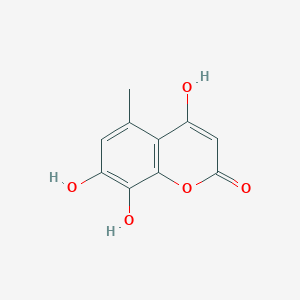
4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in various plants, fungi, and bacteria. They have been used in traditional medicine for centuries and are known for their anticoagulant, antimicrobial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. This method can be carried out using homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
In industrial settings, the synthesis of coumarin derivatives, including this compound, often involves the use of green chemistry principles. This includes the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It has been investigated for its anticoagulant and anti-inflammatory effects.
Industry: Coumarin derivatives are used in the production of optical brighteners, perfumes, and pharmaceuticals
Wirkmechanismus
The biological effects of 4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways. For example, its anticoagulant properties are attributed to its inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in various biochemical assays.
4-Hydroxycoumarin: A well-known anticoagulant used in the synthesis of warfarin.
6,7-Dihydroxycoumarin: Studied for its antioxidant and anti-inflammatory properties
Uniqueness
4,7,8-Trihydroxy-5-methyl-2H-chromen-2-one is unique due to the presence of multiple hydroxyl groups, which enhance its solubility and reactivity compared to other coumarin derivatives. This makes it a valuable compound for various chemical and biological applications .
Eigenschaften
CAS-Nummer |
63542-39-2 |
|---|---|
Molekularformel |
C10H8O5 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
4,7,8-trihydroxy-5-methylchromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-4-2-6(12)9(14)10-8(4)5(11)3-7(13)15-10/h2-3,11-12,14H,1H3 |
InChI-Schlüssel |
YCWXVXKGTYLDQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


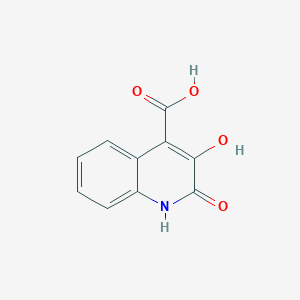
![5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15069249.png)
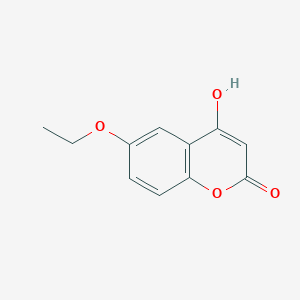
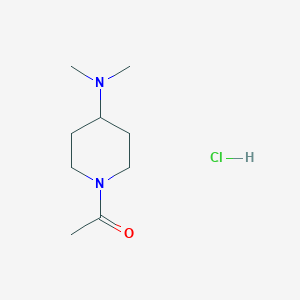
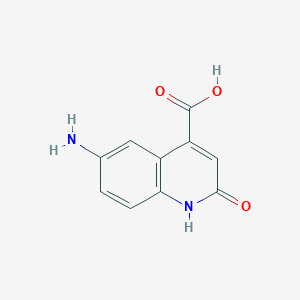

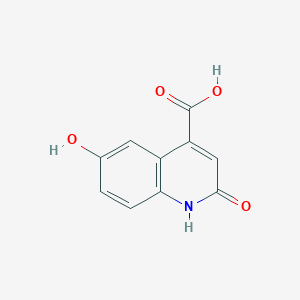

![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B15069294.png)
